2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine is a heterocyclic compound characterized by its unique bicyclic structure that incorporates both a dioxin and a pyridine moiety. It is identified by the Chemical Abstracts Service (CAS) number 1261365-47-2 and has the molecular formula . This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound is commercially available from several chemical suppliers, including Sigma-Aldrich and Matrix Scientific, which provide it for research purposes. In terms of classification, 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine falls under the category of nitrogen-containing heterocycles, specifically as a derivative of pyridine. Its structural features suggest it may have properties relevant to pharmaceuticals and agrochemicals.
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine can be approached through various synthetic routes. Common methods include:
Specific synthetic protocols may involve:
The molecular structure of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine features:
Key structural data includes:
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine can participate in various chemical reactions:
Reactions typically require specific conditions such as:
The mechanism of action for compounds like 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine is often linked to their interaction with biological targets. While specific data on this compound's mechanism is limited:
Key physical properties include:
Chemical properties are characterized by:
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine has potential applications in:
The compound is systematically named 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine according to IUPAC rules, precisely defining its fused ring system and substituent position. Its molecular formula is C₇H₈N₂O₂, corresponding to a molecular weight of 152.15 g/mol [1] [2]. The core structure consists of a pyridine ring fused at the 2,3-positions with a 1,4-dioxane ring, where the dioxane ring is partially saturated (2,3-dihydro). The amine group (-NH₂) is attached specifically at the 7-position of the pyridine moiety. This structural assignment is confirmed through multiple spectroscopic and analytical techniques.
Table 1: Key Identifiers of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine
Property | Value | Source |
---|---|---|
CAS Registry Number | 1261365-47-2 | [1] [2] |
Molecular Formula | C₇H₈N₂O₂ | [1] [2] |
Molecular Weight | 152.15 g/mol | [1] [2] |
IUPAC Name | 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine | [1] [2] |
SMILES | NC1=CN=C(OCCO2)C2=C1 or Nc1cnc2OCCOc2c1 | [1] [2] |
InChIKey | JQLQPQVNTADVBJ-UHFFFAOYSA-N | [1] [2] |
Distinct SMILES representations (NC1=CN=C(OCCO2)C2=C1
[1] and Nc1cnc2OCCOc2c1
[2]) reflect different notation conventions but describe the identical structure: the fused system with the amine attached to the pyridyl carbon adjacent to the nitrogen and ortho to the fused oxygen atoms. The InChIKey (JQLQPQVNTADVBJ-UHFFFAOYSA-N) serves as a unique digital fingerprint enabling precise database searches and computational studies [1] [2]. This compound exhibits tautomerism potential due to the electron-deficient pyridine ring coupled with the electron-donating amine group, influencing its reactivity and physicochemical properties.
The synthesis and exploration of the [1,4]dioxino[2,3-b]pyridine scaffold emerged from broader investigations into benzodioxin analogues, driven by their prevalence in bioactive natural products and pharmaceuticals. Early routes to related structures were often low-yielding and inflexible, typically involving the reaction of 3-hydroxypyridin-2-ones with 1,2-dibromoethane under basic conditions [9]. These methods proved inadequate for introducing diverse substituents, particularly on the dioxane ring, limiting their utility in medicinal chemistry programs requiring structural diversification.
A significant advancement arrived with the development of strategies centered on Smiles rearrangement and epoxide ring-opening reactions. A landmark 2004 publication in Tetrahedron detailed an efficient, flexible three-step synthesis for generating 2- and 3-substituted derivatives [9]. This approach commenced with readily available pyridinols, which underwent reaction with epichlorohydrin to form epoxide intermediates. Subsequent nucleophilic ring opening, followed by base-induced cyclization via Smiles rearrangement, enabled the construction of the dioxinopyridine core with various substituents at the 2-position of the dioxane ring [9]. This methodology represented a substantial improvement, offering better yields and significantly broader scope for introducing structural diversity compared to earlier direct cyclization methods. The synthesis of the 7-amino derivative specifically likely leverages similar strategies, potentially starting from a suitably protected or substituted 3-hydroxy-2-aminopyridine precursor to install the amine group before or after the key cyclization step. The commercial availability of this specific amine derivative (e.g., from AiFChem, Sigma-Aldrich/Adesis) from approximately the early 2010s onward facilitated its adoption as a building block in drug discovery [1] [2].
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine serves as a crucial multifunctional building block in pharmaceutical and agrochemical research. Its primary value lies in its ability to act as a bioisostere for diamino-substituted phenyl or other fused heterocyclic systems. The electron-rich amine group readily participates in condensation, acylation, and transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), enabling the construction of complex molecular architectures. Simultaneously, the fused dioxane ring contributes oxygen atoms capable of hydrogen-bond acceptance and influences the overall conformation and electronic properties of the scaffold [5] [9].
Its most prominent application emerges in the design of tyrosine kinase inhibitors (TKIs), particularly targeting the Epidermal Growth Factor Receptor (EGFR), a critical oncogenic driver in non-small cell lung cancer (NSCLC). While not the core structure itself, the closely related [1,4]dioxino[2,3-f]quinazoline scaffold is a significant pharmacophore in potent EGFR inhibitors. Researchers utilize the 7-amino group on analogous dioxinopyridine systems to attach key pharmacophoric elements like the hydrophobic tail and solubilizing groups essential for target binding and drug-like properties [5]. This strategic use is exemplified by research demonstrating that dihydro[1,4]dioxino[2,3-f]quinazoline derivatives exhibit potent inhibitory activity (IC₅₀ values in the low nanomolar range) against both wild-type EGFR and clinically relevant mutant forms like EGFRT790M/L858R [5]. The dioxane ring fusion is believed to enhance rigidity and potentially improve selectivity profiles compared to simpler anilinoquinazolines like erlotinib. Beyond oncology, the core structure holds potential in central nervous system (CNS) drug discovery, supported by historical interest in related dihydrobenzodioxins as ligands for serotonin (5-HT1A) and adrenergic receptors [9]. The physicochemical properties imparted by the dioxane ring (e.g., increased solubility compared to purely aromatic systems) can be advantageous for developing CNS-penetrant compounds.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5